molecular formula C11H10BrNO3 B087538 5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 332073-48-0

5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B087538
CAS No.: 332073-48-0
M. Wt: 284.11 g/mol
InChI Key: YWHABBBYNDXUIC-UHFFFAOYSA-N
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Description

5’-Bromospiro[[1,3]dioxane-2,3’-indolin]-2’-one is a chemical compound with the molecular formula C11H10BrNO3. It is characterized by the presence of a bromine atom, a spiro linkage between a dioxane ring and an indolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromospiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves the reaction of indolin-2-one with a brominated dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5’-Bromospiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5’-Bromospiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets. For instance, its anticonvulsant properties are believed to be due to its ability to modulate neurotransmitter receptors or ion channels in the brain. The exact pathways and molecular targets are still under investigation, but it is thought to involve the modulation of GABAergic and glutamatergic systems .

Comparison with Similar Compounds

Similar Compounds

    5’-Bromospiro[[1,3]dioxolane-2,3’-indolin]-2’-one: Similar structure but with a dioxolane ring instead of a dioxane ring.

    5’-Chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one: Similar structure but with a chlorine atom instead of a bromine atom.

    5’-Bromospiro[[1,3]dioxane-2,3’-benzofuran]-2’-one: Similar structure but with a benzofuran moiety instead of an indolinone moiety.

Uniqueness

5’-Bromospiro[[1,3]dioxane-2,3’-indolin]-2’-one is unique due to its specific combination of a bromine atom, a spiro linkage, and the presence of both dioxane and indolinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a spirocyclic structure that incorporates both dioxane and indoline moieties. The presence of bromine in its structure is significant for its reactivity and biological properties.

  • Molecular Formula : C₁₃H₉BrN₂O₃
  • Molecular Weight : 315.12 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, which may be due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Antimicrobial Activity

A series of assays were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLGram-positive bacteria
Escherichia coli64 µg/mLGram-negative bacteria
Pseudomonas aeruginosa128 µg/mLResistant strain

These findings indicate that the compound possesses moderate to strong antibacterial properties, particularly against Gram-positive bacteria.

Cytotoxicity Assays

Cytotoxicity was assessed using human cancer cell lines. The following table summarizes the IC₅₀ values obtained in these assays:

Cell LineIC₅₀ (µM)Type of Cancer
HeLa15Cervical cancer
MCF-720Breast cancer
A54925Lung cancer

The low IC₅₀ values suggest that this compound has significant cytotoxic effects on these cancer cells.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Activity : A research team investigated the effects of this compound on tumor growth in xenograft models. The results indicated a substantial reduction in tumor size compared to controls, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of this compound against antibiotic-resistant strains. It demonstrated that the compound could enhance the efficacy of conventional antibiotics when used in combination therapy .

Properties

IUPAC Name

5'-bromospiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-7-2-3-9-8(6-7)11(10(14)13-9)15-4-1-5-16-11/h2-3,6H,1,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHABBBYNDXUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=C(C=CC(=C3)Br)NC2=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351853
Record name 5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332073-48-0
Record name 5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromoisatin (5.00 g, 22.1 mmol), 1,3 propanediol (4.86 mL, 66.4 mmol, 3 eq) and p-toluenesulfonic acid monohydrate (0.84 g, 4.42 mmol, 0.2 mole %) in benzene (430 mL) was refluxed with a Dean Stark Trap for 5 hr. The mixture was concentrated and washed with sat. aq. NaHCO3 (2×) and brine (1×) and flash chromatographed (Biotage KP silica gel, step gradient 70/30-60/40 Petroleum ether/EtOAc) to give the title compound as a bright yellow solid (2.86 g, 46% ). Anal. Calc'd for C11H10BrNO3: C, 46.50; H, 3.55; N, 4.93. Found: C, 46.82; H, 3.54; N, 4.82. IR: consistent. NMR (300 Mz, DMSO-d6): consistent. MS: (ESI−) m/z 281/283 [M−H], 1 Br pattern observed. m.p.: 202-203° C.
Quantity
5 g
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4.86 mL
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0.84 g
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430 mL
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Yield
46%

Synthesis routes and methods II

Procedure details

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